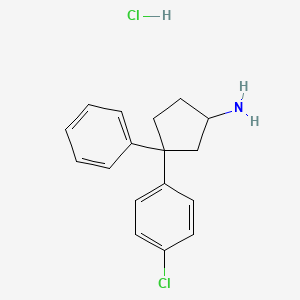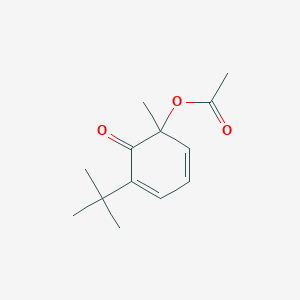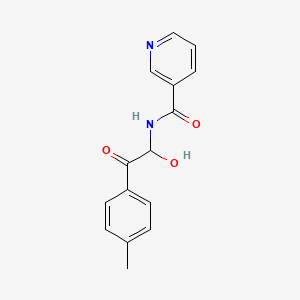
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is an organic compound with a complex structure that includes a pyridine ring, a hydroxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzaldehyde with a suitable pyridine derivative under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to rigorous quality control measures. The use of automated systems ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Hydroxy-2-phenyl-2-oxoethyl)-3-pyridinecarboxamide
- N-(1-Hydroxy-2-(4-chlorophenyl)-2-oxoethyl)-3-pyridinecarboxamide
Uniqueness
N-(1-Hydroxy-2-(4-methylphenyl)-2-oxoethyl)-3-pyridinecarboxamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Properties
CAS No. |
42069-25-0 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N2O3/c1-10-4-6-11(7-5-10)13(18)15(20)17-14(19)12-3-2-8-16-9-12/h2-9,15,20H,1H3,(H,17,19) |
InChI Key |
RAXGFZFBBFLLJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(NC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



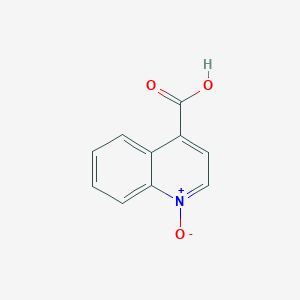


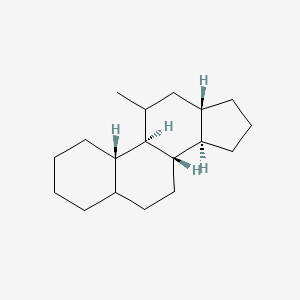
silane](/img/structure/B14669618.png)


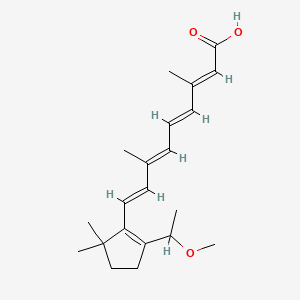
![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)


